molecular formula C16H16N2OS B14174106 2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole CAS No. 60477-35-2

2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole

Cat. No.: B14174106
CAS No.: 60477-35-2
M. Wt: 284.4 g/mol
InChI Key: RQGHLASMYPXWEW-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound features a unique structure that combines an imidazole ring fused with a benzothiazole ring, which is further substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole typically involves the cyclization of 2-aminothiophenol with 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions . This method is advantageous due to its efficiency and environmentally friendly nature. The reaction conditions often include:

    Microwave irradiation: This accelerates the reaction and enhances yield.

    Solvent-free conditions: Reduces the use of harmful solvents, making the process greener.

    Catalysts: Sometimes, catalysts like acids or bases are used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch reactors: For controlled synthesis and scalability.

    Continuous flow reactors: To enhance production efficiency and consistency.

    Optimization of reaction parameters: Such as temperature, pressure, and reactant concentrations to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the imidazole or benzothiazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution reagents: Halogens, alkylating agents, or nucleophiles for substitution reactions.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Reduced derivatives: From reduction reactions.

    Substituted derivatives: From substitution reactions, leading to various functionalized compounds.

Scientific Research Applications

2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole stands out due to its unique combination of functional groups and rings, which confer distinct chemical reactivity and potential biological activities. Its methoxy group enhances its solubility and may contribute to its biological efficacy.

Properties

CAS No.

60477-35-2

Molecular Formula

C16H16N2OS

Molecular Weight

284.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole

InChI

InChI=1S/C16H16N2OS/c1-19-12-8-6-11(7-9-12)13-10-18-14-4-2-3-5-15(14)20-16(18)17-13/h6-10H,2-5H2,1H3

InChI Key

RQGHLASMYPXWEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C4=C(CCCC4)SC3=N2

Origin of Product

United States

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